molecular formula C9H10ClNO3 B3391746 Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate CAS No. 211379-67-8

Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate

Cat. No.: B3391746
CAS No.: 211379-67-8
M. Wt: 215.63 g/mol
InChI Key: VLVPGWBNJXGLBZ-UHFFFAOYSA-N
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Description

Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate is an organic compound belonging to the pyridine family It features a pyridine ring substituted with a methoxy group at the 4-position, a chloromethyl group at the 6-position, and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxypyridine-2-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 4-methoxypyridine-2-carboxylate.

    Chloromethylation: The methyl ester is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This introduces the chloromethyl group at the 6-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions:

    Continuous Flow Reactors: These reactors allow for better control over reaction parameters, leading to higher yields and purity.

    Catalyst Recycling: The use of recyclable catalysts can reduce costs and environmental impact.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The methoxy group can be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Carboxylic acids or aldehydes depending on the conditions.

    Reduction: Alcohols or amines depending on the functional group being reduced.

Scientific Research Applications

Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is investigated for its potential as a building block in drug development.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate exerts its effects depends on the specific reactions it undergoes:

    Nucleophilic Substitution: The chloromethyl group acts as an electrophile, reacting with nucleophiles to form new carbon-nitrogen or carbon-sulfur bonds.

    Oxidation and Reduction: These reactions involve the transfer of electrons, altering the oxidation state of the compound and leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxypyridine-2-carboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    6-(Chloromethyl)-4-methoxypyridine-2-carboxylic acid: The carboxylic acid group makes it more acidic and less lipophilic compared to the methyl ester.

Uniqueness

Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate is unique due to the presence of both a chloromethyl and a methoxy group on the pyridine ring, providing a versatile platform for further chemical modifications.

Properties

IUPAC Name

methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-7-3-6(5-10)11-8(4-7)9(12)14-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVPGWBNJXGLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)C(=O)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211379-67-8
Record name methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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